Cas no 481-17-4 ((3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol)

(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol structure
481-17-4 structure
Nome del prodotto:(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol
Numero CAS:481-17-4
MF:C29H48O
MW:412.690829277039
CID:1518482
PubChem ID:5283663

(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol
    • chondrillasterol
    • (3beta,5alpha,22E)-stigmasta-7,22-dien-3-ol
    • Condrillasterol
    • trans-delta22-24beta-Ethyllathosterol
    • CHEMBL4538181
    • Q27253473
    • 24beta-Ethylcholesta-7,22-dien-3beta-ol
    • CHEBI:173022
    • (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Chondryllasterol
    • JZVFJDZBLUFKCA-INYURWPISA-N
    • TRANS-.DELTA.22-24.BETA.-ETHYLLATHOSTEROL
    • Stigmasta-7,22-dien-3-ol, (3beta,5alpha,22E,24R)-
    • LMST01040140
    • 24S-ethyl-5alpha-cholesta-7,22E-dien-3beta-ol
    • 24.BETA.-ETHYLCHOLESTA-7,22-DIEN-3.BETA.-OL
    • BDBM50508997
    • DTXSID501026557
    • (22E)-Stigmasta-7,22-dien-3-ol #
    • 20N2XP8UR6
    • 5.alpha.-Stigmasta-7,22-dien-3.beta.-ol, (24R)-
    • (22e)-5alpha-poriferasta-7,22-dien-3beta-ol
    • SCHEMBL93966
    • UNII-20N2XP8UR6
    • Chondrillasterol [MI]
    • Poriferasta-7,22E-dien-3beta-ol
    • 5alpha-Stigmasta-7,22-dien-3beta-ol, (24R)-
    • 481-17-4
    • Stigmasta-7,22-dien-3-ol, (3.beta.,5.alpha.,22E,24R)-
    • Inchi: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1
    • Chiave InChI: JZVFJDZBLUFKCA-INYURWPISA-N
    • Sorrisi: CC(C)[C@@H](CC)/C=C/[C@@H](C)[C@H]1CC[C@@]2([H])C3=CC[C@@]4([H])C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Proprietà calcolate

  • Massa esatta: 412.371
  • Massa monoisotopica: 412.371
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 5
  • Complessità: 674
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • XLogP3: 8.3

Proprietà sperimentali

  • Colore/forma: Solid powder
  • Densità: 0.98
  • Punto di fusione: 168-169°
  • Punto di ebollizione: 500°Cat760mmHg
  • Punto di infiammabilità: 219.1°C
  • Indice di rifrazione: 1.53
  • Rotazione specifica: D24 -2° (chloroform)

(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol Letteratura correlata

  • 1. Biosynthesis of 24β-ethylsterols in cultured cells of Trichosanthes kirilowii(cucurbitaceae) fed with [1,2-13C2]- and [2-13C2H3]-acetate: reinvestigation of the stereochemistry at C-25
    Shujiro Seo,Atsuku Uomori,Yohko Yoshimura,Ken'ichi Takeda,Haruo Seto,Yutaka Ebizuka,Hiroshi Noguchi,Ushio Sankawa J. Chem. Soc. Perkin Trans. 1 1989 1969
  • 2. Direct evidence for three 1,2-hydride migrations in the biosynthesis of cycloartenol from [2-13C2H3]acetate in tissue cultures of Physalis peruviana
    Shujiro Seo,Atsuko Uomori,Yohko Yoshimura,Ken'ichi Takeda,Haruo Seto,Yutaka Ebizuka,Hiroshi Noguchi,Ushio Sankawa J. Chem. Soc. Perkin Trans. 1 1989 261
  • 3. Oxidative addition of Ph3PCHCHO to [Os3(CO)10(MeCN)2]
    Antony J. Deeming,Didier Nuel,Nicholas I. Powell,Caroline Whittaker J. Chem. Soc. Dalton Trans. 1992 757
  • 4. Synthesis of chondrillasterol and spinasterol [(22E,24R)- and (22E,24S)-5α-stigmasta-7,22-dien-3β-ol]
    Mario Anastasia,Alberto Fiecchi,Antonio Scala,Marina del Puppo J. Chem. Soc. Perkin Trans. 1 1981 2561
  • 5. Biosynthesis of isoprenoids. Part III. Mechanism of alkylation during biosynthesis of stigmasterol in tissue cultures of higher plants
    Yutaka Tomita,Atsuko Uomori J. Chem. Soc. Perkin Trans. 1 1973 2656
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:481-17-4)ALPHA-SPINASTEROL
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